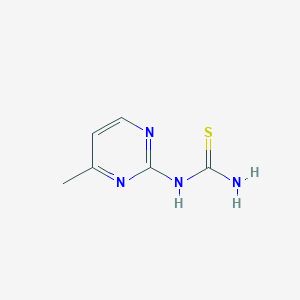

N-(4-methylpyrimidin-2-yl)thiourea

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylpyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHDUHMPJCCCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Thiourea Scaffold in Chemical and Biological Contexts

The thiourea (B124793) moiety, with the general structure (R¹R²N)(R³R⁴N)C=S, is a versatile and highly functional scaffold in both chemistry and biology. It is an organosulfur compound structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This substitution imparts distinct chemical properties and biological activities.

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. bldpharm.comnih.govjmaterenvironsci.com The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows thiourea derivatives to interact with various biological targets, such as enzymes and receptors. researchgate.net This has made them a focal point in the design and synthesis of new therapeutic agents. researchgate.netrsc.org

In synthetic chemistry, thioureas are valuable intermediates for the synthesis of a variety of heterocyclic compounds, including thiazoles and pyrimidines. nih.gov The reactivity of the thiourea group allows for its incorporation into more complex molecular architectures, making it a key building block in the development of novel organic materials and pharmaceuticals.

The Role of the Pyrimidine Heterocycle in Medicinal and Materials Chemistry

The pyrimidine (B1678525) ring is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This structural motif is of paramount importance in chemistry and biology, as it forms the core of several essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, found in a multitude of FDA-approved drugs with a wide array of therapeutic applications. nih.gov These include anticancer, antiviral, antibacterial, and antihypertensive agents. nih.gov The ability of the pyrimidine ring to participate in various interactions, such as hydrogen bonding and π-stacking, allows for its effective binding to biological targets.

Beyond its role in medicine, the pyrimidine heterocycle is also significant in materials chemistry. Pyrimidine derivatives are utilized in the development of agrochemicals, and their unique electronic properties make them suitable for applications in materials science. nih.gov

N 4 Methylpyrimidin 2 Yl Thiourea As a Subject of Advanced Scientific Inquiry

Established Synthetic Routes to this compound and Analogues

The primary methods for synthesizing the this compound scaffold are well-established, offering high yields and straightforward procedures.

A fundamental approach to synthesizing this compound involves the use of 2-amino-4-methylpyrimidine as the starting material. This amino-heterocycle can be reacted with various thioacylating agents to introduce the thiourea functionality. Common reagents for this transformation include ammonium (B1175870) thiocyanate (B1210189) or benzoyl isothiocyanate. The reaction with benzoyl isothiocyanate first yields an N-benzoyl protected thiourea, which can then be deprotected under basic conditions to yield the final product. This two-step approach is often preferred due to the stability and ease of handling of benzoyl isothiocyanate.

Hydrolysis offers a mild and effective method for unmasking the thiourea group from a more complex, protected precursor. This strategy is particularly useful when the desired thiourea is challenging to synthesize directly. A common approach involves the basic hydrolysis of an N-acyl thiourea derivative. For instance, a protocol adapted from the synthesis of a closely related pyridine (B92270) analogue involves heating a suspension of 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea in methanol (B129727) with aqueous sodium hydroxide (B78521). scispace.com This reaction proceeds via nucleophilic attack at the benzoyl carbonyl, leading to the cleavage of the amide bond and formation of the deprotected thiourea, which often precipitates from the reaction mixture upon cooling. scispace.com

Table 1: Example of Hydrolysis-Mediated Synthesis

| Precursor | Reagents | Key Transformation | Product | Yield |

|---|

This table illustrates the synthesis of a pyridine analogue, a reaction directly adaptable for the pyrimidine target.

The condensation reaction between an isothiocyanate and a primary or secondary amine is one of the most versatile and widely used methods for preparing thioureas. nih.gov This "click-coupling" reaction is typically high-yielding and atom-economical. nih.govorganic-chemistry.org For the synthesis of this compound, this can be approached in two ways: reacting 2-amino-4-methylpyrimidine with a suitable isothiocyanate or, alternatively, preparing 2-isothiocyanato-4-methylpyrimidine and reacting it with an amine like ammonia. The reaction is often performed under non-catalytic conditions and can even be carried out mechanochemically by ball milling, resulting in quantitative yields in short reaction times. nih.gov The scope of this reaction is broad, allowing for the synthesis of a wide array of substituted thioureas by varying the amine and isothiocyanate components. rsc.orgresearchgate.net

Table 2: Examples of Isothiocyanate-Amine Condensation

| Amine Component | Isothiocyanate Component | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Carbon Disulfide (forms isothiocyanate in situ) | Symmetrical/Unsymmetrical Thioureas | organic-chemistry.org |

| Nα-Fmoc-β-amino-L-alanine | Glycosylmethyl Isothiocyanates | Thiourea-tethered C-glycosyl Amino Acids | rsc.org |

| Aniline Derivatives | Phenyl Isothiocyanate | Unsymmetrical Diaryl Thioureas | researchgate.net |

Advanced Synthetic Transformations for Thiourea-Containing Heterocycles

The N-pyrimidinyl thiourea scaffold is not merely a synthetic endpoint but also a versatile intermediate for constructing more elaborate heterocyclic systems, such as thiazoles, through cyclization or multi-component reactions.

The Hantzsch thiazole (B1198619) synthesis is a classic and robust method for forming a thiazole ring. scispace.comyoutube.com This reaction involves the condensation and subsequent cyclization of a thiourea derivative with an α-haloketone. scispace.comresearchgate.net this compound can serve as the thiourea component in this reaction. The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. youtube.com An intramolecular condensation between the thiourea nitrogen and the ketone's carbonyl group, followed by dehydration, yields the final 2-aminothiazole (B372263) derivative. youtube.com This transformation is highly valuable for creating compounds where a pyrimidine ring is linked to a thiazole ring via an amino bridge. scispace.com

Table 3: Hantzsch Thiazole Synthesis from a Thiourea Analogue

| Thiourea Precursor | α-Haloketone | Solvent | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| 1-(4-Methylpyridin-2-yl)thiourea | 2-Bromo-1-(pyridin-2-yl)ethan-1-one | Methanol | Cyclocondensation | N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | scispace.com |

This table uses a pyridinyl analogue to demonstrate the Hantzsch reaction, a pathway applicable to this compound.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. erciyes.edu.trthieme-connect.de Heterocycles containing the pyrimidine-thiourea motif can be involved in MCRs in two primary ways: either as a product of an MCR or as a key reactant or catalyst.

For instance, pyrimidine amines, the precursors to this compound, can participate in one-pot three-component reactions. A notable example is the synthesis of novel gramine (B1672134) analogues from the reaction of an indole, an aromatic aldehyde, and a heteroarylamine like 1-amino-5-aroyl-4-aryl-1H-pyrimidin-2-thione under solvent-free conditions. erciyes.edu.tr

Furthermore, thiourea-based compounds themselves have been developed as effective bifunctional organocatalysts in MCRs. nih.gov In one such application, a thiourea catalyst facilitates a one-pot, four-component reaction between 2-hydroxy-1,4-naphthoquinone, a diamine, malononitrile, and an aldehyde in an aqueous medium to produce complex pyrano-fused benzophenazines. nih.gov This highlights the advanced utility of the thiourea functional group in facilitating complex bond-forming cascades.

Table 4: Overview of Relevant Multi-Component Reactions

| Reaction Name/Type | Components | Product | Role of Pyrimidine/Thiourea | Reference |

|---|---|---|---|---|

| Gramine Analogue Synthesis | Indole, Aromatic Aldehyde, Pyrimidine Amine | Indol-3-yl-1-aminopyrimidin-2-ones/thiones | Reactant (Precursor) | erciyes.edu.tr |

| Pyrano-fused Benzophenazine Synthesis | 2-Hydroxy-1,4-naphthoquinone, Benzene-1,2-diamine, Malononitrile, Aldehyde | Pyrano-fused Benzophenazines | Organocatalyst | nih.gov |

Mechanistic Elucidation of Synthetic Reactions

The formation of this compound, particularly through the reaction of 2-amino-4-methylpyrimidine with an isothiocyanate, proceeds via a well-established nucleophilic addition mechanism. The nitrogen atom of the amino group in 2-amino-4-methylpyrimidine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Mechanism with Benzoyl Isothiocyanate:

When benzoyl isothiocyanate is used as the thiocarbonyl source, the reaction proceeds in two key steps:

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of 2-amino-4-methylpyrimidine attacks the central carbon atom of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This attack results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, leading to the formation of N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea.

Hydrolysis: The resulting N-acylthiourea is then subjected to basic hydrolysis. The hydroxide ion attacks the carbonyl carbon of the benzoyl group. This leads to the cleavage of the amide bond, releasing the benzoate (B1203000) and the desired this compound. This deprotection step is crucial for obtaining the final product.

General Mechanism with Isothiocyanates:

The general mechanism for the reaction of an amine with an isothiocyanate involves the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer to yield the substituted thiourea. The reactivity of the amine and the isothiocyanate can be influenced by the electronic effects of the substituents on both molecules.

Mechanism with Ammonium Thiocyanate:

In the reaction involving ammonium thiocyanate, it is believed that in the presence of an acid, ammonium thiocyanate is in equilibrium with thiocyanic acid (H-S-C≡N). The 2-amino-4-methylpyrimidine then acts as a nucleophile, attacking the carbon of the thiocyanic acid. A subsequent rearrangement and proton transfer steps lead to the formation of the final thiourea product. The acidic environment is necessary to protonate the thiocyanate ion, making it a more reactive electrophile.

The table below summarizes the key reactants and products in the synthesis of this compound and related compounds.

| Reactant 1 | Reactant 2 | Product |

| 2-Amino-4-methylpyrimidine | Benzoyl isothiocyanate | N-Benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea |

| N-Benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea | Sodium Hydroxide / Water | This compound |

| 2-Amino-4-methylpyrimidine | Ammonium thiocyanate | This compound |

| Aldehyde, β-keto ester | This compound | Dihydropyrimidine derivative |

| Amine | Carbon disulfide | Symmetrical/Unsymmetrical thiourea |

Single-Crystal X-ray Diffraction StudiesData not available in public scientific literature.

Tautomeric State Determination in Solid State

In the solid state, thiourea and its derivatives can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-S-H) forms. The predominant tautomer is dictated by the specific molecular environment and intermolecular interactions, such as hydrogen bonding. For N-aryl and N-heteroaryl thioureas, the thione form is generally favored. In the case of this compound, the molecule is expected to exist predominantly in the thione form in the solid state. This is due to the potential for extensive intermolecular hydrogen bonding involving the N-H protons and the sulfur atom of the thiourea moiety, as well as the nitrogen atoms of the pyrimidine ring. researchgate.net

The crystal structure of related compounds, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea, reveals strong intramolecular and intermolecular hydrogen bonds that stabilize the thione form. nih.gov Similarly, studies on other pyrimidine-containing thiourea derivatives suggest a preference for the thione tautomer. researchgate.net The specific arrangement in the crystal lattice, which can lead to different polymorphic forms, would ultimately determine the final tautomeric state through the optimization of these non-covalent interactions. Definitive confirmation of the tautomeric state in the solid phase for this compound would be best achieved through single-crystal X-ray diffraction or solid-state NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of different nuclei, the connectivity and chemical environment of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule. The expected chemical shifts for the protons are influenced by the electron-withdrawing and electron-donating effects of the pyrimidine ring and the thiourea group.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H (position 5) | 7.0 - 7.5 | Doublet |

| Pyrimidine-H (position 6) | 8.0 - 8.5 | Doublet |

| Methyl-H (on pyrimidine) | 2.3 - 2.6 | Singlet |

| N-H (thiourea) | 9.0 - 11.0 | Broad Singlet |

| N-H (pyrimidine-linked) | 10.0 - 12.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The methyl protons would appear as a singlet. The N-H protons of the thiourea group typically appear as broad singlets at lower field due to their acidic nature and exchange with solvent protons. The chemical shifts of these N-H protons are also highly dependent on temperature and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=S (thiourea) | 170 - 185 |

| Pyrimidine-C2 (attached to thiourea) | 155 - 165 |

| Pyrimidine-C4 (attached to methyl) | 160 - 170 |

| Pyrimidine-C5 | 110 - 120 |

| Pyrimidine-C6 | 150 - 160 |

| Methyl-C | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent.

The most downfield signal is typically that of the thiocarbonyl carbon (C=S) due to its direct attachment to the electronegative sulfur and nitrogen atoms. The carbons of the pyrimidine ring will have distinct chemical shifts based on their electronic environment.

Multi-dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the connectivity of the pyrimidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the pyrimidine and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connection of the thiourea group to the C2 position of the pyrimidine ring by observing correlations from the N-H protons to the pyrimidine carbons.

Investigation of Counterion-Dependent Spectral Shifts

While this compound is a neutral molecule, it can be protonated in the presence of strong acids to form a salt. In such cases, the NMR spectra would exhibit significant changes due to the presence of a counterion. The protonation would likely occur at one of the nitrogen atoms of the pyrimidine ring or the sulfur atom of the thiourea group. This would lead to downfield shifts of the signals of the protons and carbons in the vicinity of the protonation site. The magnitude of these shifts would be dependent on the nature of the counterion and its interaction with the protonated molecule. The investigation of these counterion-dependent spectral shifts can provide insights into the basicity of the different nitrogen and sulfur atoms in the molecule.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR)

FTIR spectroscopy is a key technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Thiourea & Pyrimidine-NH |

| 3100 - 3000 | C-H stretching (aromatic) | Pyrimidine ring |

| 2950 - 2850 | C-H stretching (aliphatic) | Methyl group |

| 1620 - 1550 | C=N and C=C stretching | Pyrimidine ring |

| 1550 - 1500 | N-H bending | Thiourea |

| 1400 - 1300 | C-N stretching | Thiourea & Pyrimidine |

| 850 - 750 | C-H out-of-plane bending | Pyrimidine ring |

| 750 - 650 | C=S stretching | Thiourea |

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, C-N, and C=S bonds. The broad N-H stretching vibrations in the region of 3400-3200 cm⁻¹ are indicative of hydrogen-bonded N-H groups. The position and shape of these bands can provide information about the extent of intermolecular hydrogen bonding. The bands corresponding to the pyrimidine ring vibrations and the C=S stretching vibration are particularly important for confirming the identity of the compound. researchgate.netresearchgate.net

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

The UV-Vis spectrum of molecules containing pyrimidine and thiourea moieties is characterized by electronic transitions involving non-bonding (n) and pi (π) molecular orbitals. The pyrimidine ring itself exhibits intense absorption bands due to π→π* transitions. rsc.org For pyrimidine, these transitions are observed at various energies, with a significant band appearing in the 6.9 to 7.8 eV range. rsc.org

Molecules with extended π systems, such as this compound, are expected to show these π→π* transitions at longer wavelengths (lower energy) compared to isolated chromophores. libretexts.org The presence of the thiourea group introduces non-bonding electrons on the sulfur and nitrogen atoms, which can participate in n→π* transitions. These transitions are generally weaker and occur at longer wavelengths than π→π* transitions because the non-bonding orbitals are higher in energy than the π bonding orbitals. libretexts.org In similar systems, such as thiomaleimides, the first dominant absorption band has been assigned to a π→π* transition. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C6H8N4S, which corresponds to a molecular weight of 184.22 g/mol . fluorochem.co.uk High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition. For example, in the study of related thiourea derivatives, electrospray ionization (ESI) mass spectrometry was used to determine the molecular ion peak, confirming the calculated molecular weight. jrespharm.comnih.gov

Table 2: Molecular Weight and Formula of this compound

| Property | Value | Reference |

| Molecular Formula | C6H8N4S | fluorochem.co.uk |

| Molecular Weight | 184.22 g/mol | Calculated |

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In the mass spectra of pyrimidine-containing thiourea derivatives, fragmentation often involves the loss of side functional groups followed by the fragmentation of the pyrimidine ring. sapub.org The pyrimidine ring is often found to be more stable than other parts of the molecule during fragmentation. sapub.org

Common fragmentation patterns for thioureas can involve cleavage of the C-N or C-S bonds. For aliphatic amines, α-cleavage, where an alkyl radical is lost, is a predominant fragmentation mode. miamioh.edu In the case of this compound, fragmentation could involve the loss of the methyl group (CH₃) or cleavage of the thiourea side chain. The stability of the resulting fragments, such as the formation of a stable carbocation, often dictates the most abundant peaks in the spectrum. docbrown.info The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiourea (B124793) derivatives, providing valuable information about their molecular geometry, electronic properties, and vibrational spectra.

DFT calculations are instrumental in elucidating the electronic properties of N-(4-methylpyrimidin-2-yl)thiourea. These calculations help in understanding the molecule's reactivity, stability, and potential interaction sites. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Studies on similar heterocyclic thiourea derivatives have shown that the distribution of electron density, molecular electrostatic potential (MESP), and various reactivity descriptors can be effectively calculated. mdpi.com For instance, the MESP map identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the sulfur atom of the thiourea group and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions.

Theoretical calculations on related pyridine (B92270) derivatives have successfully employed DFT to analyze these electronic properties. nih.gov Such analyses for this compound would provide a deeper understanding of its charge distribution and chemical reactivity.

Table 1: Representative Theoretical Electronic Properties of a Thiourea Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 Debye | Measures the polarity of the molecule |

Note: The values presented are hypothetical for illustrative purposes, based on typical DFT results for similar molecules.

Theoretical vibrational analysis using DFT is a reliable method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov For this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can compute harmonic vibrational frequencies. mdpi.com

These computed frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. nih.gov This process enables a precise assignment of spectral bands to specific molecular motions, such as the N-H stretching of the thiourea group, C=S stretching, and various vibrations of the pyrimidine ring. A study on morpholine-4-ylmethylthiourea successfully used DFT calculations to compare computed harmonic frequencies with observed FTIR and FT-Raman wavenumbers, leading to a detailed assignment of the molecule's normal modes. nih.gov A similar approach for this compound would confirm its structural features and provide insights into its intramolecular dynamics.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Thiourea Moiety

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | Asymmetric N-H stretch |

| ν(N-H) | 3350 | 3348 | Symmetric N-H stretch |

| δ(N-H) | 1620 | 1615 | N-H bending |

| ν(C=S) | 780 | 785 | Thione C=S stretch |

Note: The values presented are hypothetical for illustrative purposes, based on typical DFT results for similar molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. farmaciajournal.com It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can reveal the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net For thiourea derivatives, the thiocarbonyl sulfur and the N-H groups are common participants in hydrogen bonding. nih.gov

In studies involving thiourea derivatives as potential therapeutic agents, docking has been used to model their binding to various enzymes. For example, docking studies on novel thiourea derivatives with Mycobacterium tuberculosis enoyl reductase (InhA) showed that the compounds could fit into the active site and form key interactions with amino acid residues like Met98. nih.gov Similarly, docking of thiourea derivatives into the active site of E. coli DNA gyrase has been performed to predict binding affinity and interactions with residues in the binding pocket. farmaciajournal.com For this compound, simulations could identify key interactions with a target protein, providing a rationale for its biological activity.

A primary outcome of molecular docking is the prediction of the most stable binding pose (or conformation) of the ligand within the protein's active site. researchgate.net This information is crucial for understanding the mechanism of action. The analysis of the active site helps to identify the key amino acid residues that are essential for binding.

Docking studies on various thiourea compounds have successfully predicted their orientation within the active sites of enzymes, often showing similarities to known inhibitors or co-crystallized ligands. nih.gov For instance, the binding mode of thiourea derivatives targeting HIV-1 capsid and human cyclophilin A has been investigated to understand structure-activity relationships. nih.gov Such analyses for this compound would involve placing the molecule into a target's binding pocket, calculating the binding energy for various poses, and analyzing the interactions of the most favorable pose with the surrounding amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery.

QSAR studies on thiourea derivatives have been conducted for various biological activities, including herbicidal and antiviral effects. nih.govresearchgate.net A study on N-benzoyl-N'-pyrimidin-2-yl thioureas developed a predictive QSAR model for their herbicidal activity against Brassica napus L. nih.gov The model revealed that specific substituents and their positions on the phenyl and pyrimidine rings significantly modulate the biological activity.

For a series of compounds including this compound, a QSAR model would be developed by first calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties). Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity. The resulting model can be used to predict the activity of untested analogs and to identify the key structural features that influence potency, providing a rational basis for designing more effective compounds.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Morpholine-4-ylmethylthiourea |

| Brassica napus L. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts that dictate the crystal packing. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for a detailed examination of the forces between molecules.

The Hirshfeld surface is typically visualized using a normalized contact distance (d_norm), which is color-coded to highlight different interaction types. nih.gov On a d_norm map, red regions indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov White areas represent contacts approximately equal to the van der Waals separation, while blue regions denote contacts longer than the van der Waals radii. nih.gov

For molecules containing pyrimidine and thiourea moieties, analysis of the crystal structure is expected to reveal significant hydrogen bonding. iucr.org The two-dimensional fingerprint plot derived from the Hirshfeld surface deconstructs the complex three-dimensional interactions into a summary of specific atom-pair close contacts. nih.gov This plot quantifies the relative contribution of each interaction type to the total Hirshfeld surface area. In related heterocyclic structures, the most significant contributions to crystal packing often arise from H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions, indicating that van der Waals forces and hydrogen bonds are the dominant forces in the crystal packing. nih.gov For this compound, key interactions would likely involve N—H···N and N—H···S hydrogen bonds, which are characteristic of thiourea derivatives and contribute significantly to the formation of supramolecular structures. iucr.org

The table below summarizes the typical percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analysis of similar heterocyclic compounds.

| Interaction Type | Percentage Contribution (%) |

| H···H | 35 - 45% |

| H···C/C···H | 20 - 30% |

| H···N/N···H | 10 - 15% |

| H···S/S···H | 5 - 10% |

| C···C | 3 - 7% |

| N···C/C···N | 2 - 5% |

Natural Bond Orbital (NBO) Analysis for Electron Distribution

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron distribution in a molecule by translating the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wikipedia.orgq-chem.com This approach allows for the investigation of intramolecular bonding, charge delocalization, and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. materialsciencejournal.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of charge transfer and its contribution to molecular stability. scirp.org

In the this compound molecule, NBO analysis would be expected to reveal significant delocalization of electron density. The key sites for intramolecular charge transfer (ICT) would likely involve the lone pairs on the nitrogen and sulfur atoms of the thiourea group and the nitrogen atoms of the pyrimidine ring. acadpubl.eu These lone pairs (n) can act as donors, transferring electron density to the antibonding (π*) orbitals of adjacent C-N and C-S bonds. materialsciencejournal.org

The following table presents plausible donor-acceptor interactions and their corresponding stabilization energies for this compound, based on findings for structurally related molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | π* (C-Nthiourea) | ~40-60 |

| LP (Nthiourea) | π* (C=S) | ~30-50 |

| LP (Npyrimidine) | π* (C-Npyrimidine) | ~25-45 |

| LP (Npyrimidine) | π* (C-Cpyrimidine) | ~20-35 |

| π (C=Cpyrimidine) | π* (C=Npyrimidine) | ~15-25 |

In Silico Prediction of Pharmacokinetic Profiles (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov These computational models help identify potential liabilities before costly synthesis and experimental testing, guiding the optimization of lead compounds. nih.gov

For a candidate molecule like this compound, a variety of ADMET parameters would be evaluated. Absorption is often predicted by examining properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, which models the gut-blood barrier. nih.govDistribution is assessed by parameters such as blood-brain barrier (BBB) penetration, indicating whether the compound is likely to enter the central nervous system. rjptonline.orgMetabolism predictions often involve identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Toxicity predictions include assessments for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.orgjapsonline.com

The following table provides a summary of predicted ADMET properties for a molecule with characteristics similar to this compound, based on common in silico models.

| Parameter | Property | Predicted Value/Classification |

| Absorption | Human Intestinal Absorption (HIA) | Good |

| Caco-2 Permeability (logPapp cm/s) | Moderate to High | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely Non-penetrant |

| Plasma Protein Binding (%) | High | |

| Metabolism | CYP2D6 Inhibitor | Likely Inhibitor |

| CYP3A4 Inhibitor | Likely Non-inhibitor | |

| Excretion | Total Clearance (log(ml/min/kg)) | Low to Moderate |

| Toxicity | Ames Test (Mutagenicity) | Non-mutagenic |

| hERG I Inhibition | Non-inhibitor | |

| Hepatotoxicity | Low Risk |

Coordination Chemistry and Metal Complexation

Ligand Design and Denticity of N-(4-methylpyrimidin-2-yl)thiourea

The design of this compound as a ligand is centered around its potential to bind to metal ions through multiple coordination sites. The molecule contains a pyrimidine (B1678525) ring and a thiourea (B124793) group, both of which possess atoms with lone pairs of electrons available for donation to a metal center. Specifically, the nitrogen atoms within the pyrimidine ring and the sulfur and nitrogen atoms of the thiourea moiety are potential donor sites. mdpi.comnih.gov

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal atom. This compound is typically considered a bidentate ligand, meaning it can bind to a metal ion through two of its donor atoms simultaneously. researchgate.netjmaterenvironsci.com This chelation results in the formation of a stable ring structure involving the metal ion, which enhances the stability of the resulting complex. The most common coordination mode involves the sulfur atom of the thiourea group and one of the nitrogen atoms of the pyrimidine ring. researchgate.netjmaterenvironsci.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.

Complexation with Transition Metals

This compound has been shown to form complexes with a wide range of transition metals. These include, but are not limited to, iron(III), cobalt(II), chromium(III), manganese(II), nickel(II), copper(II), zinc(II), cadmium(II), platinum(II), palladium(II), gold(III), and iridium(III). researchgate.netresearchgate.netnih.gov The formation of these complexes is often evidenced by changes in color, solubility, and spectral properties upon mixing the ligand and the metal salt. The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary depending on the metal ion and the reaction conditions.

Below is a table summarizing some of the reported metal complexes of this compound and related thiourea derivatives.

| Metal Ion | General Formula of the Complex | Reference |

| Nickel(II) | [NiLCl] | researchgate.net |

| Copper(II) | [CuLCl] | researchgate.net |

| Platinum(II) | [PtL2] | jmaterenvironsci.com |

| Palladium(II) | [PdL2] | jmaterenvironsci.com |

| Iron(III) | [Fe(L)2]X (where X is a counter-ion) | researchgate.net |

| Cobalt(II) | [CoL2X2] (where X is a halide) | researchgate.net |

| Zinc(II) | [ZnL2] | researchgate.net |

| Cadmium(II) | [CdL2] | researchgate.net |

Note: 'L' represents the this compound ligand or a similar thiourea derivative.

Identification of Coordination Modes

The coordination mode of this compound in its metal complexes is a crucial aspect of its coordination chemistry. As a bidentate ligand, it primarily coordinates through the sulfur atom of the thiourea group and a nitrogen atom from the pyrimidine ring, forming an N,S-chelate. researchgate.netjmaterenvironsci.com This mode of coordination is supported by various spectroscopic techniques. For instance, in the infrared (IR) spectra of the complexes, a shift in the vibrational frequency of the C=S bond to a lower wavenumber is often observed, indicating the involvement of the sulfur atom in coordination. Similarly, changes in the vibrational bands associated with the pyrimidine ring can suggest the participation of a ring nitrogen atom in bonding to the metal. jmaterenvironsci.com Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for the coordination sites, as the chemical shifts of protons and carbons near the donor atoms will be affected upon complexation. researchgate.netjmaterenvironsci.com

Structural Analysis of Coordination Compounds

Determination of Metal Center Geometry

The geometry around the central metal ion in complexes of this compound is influenced by the coordination number of the metal and the nature of the ligand. For a four-coordinate metal center, a tetrahedral or square planar geometry is possible. For instance, some studies on related thiourea complexes have reported tetrahedral geometries for metals like zinc(II). In a tetrahedral arrangement, the four donor atoms from the ligands are positioned at the vertices of a tetrahedron around the central metal ion. The specific geometry adopted is a result of a combination of electronic and steric factors.

Applications of Metal Complexes in Supramolecular Chemistry

The applications of metal complexes of this compound and its derivatives in supramolecular chemistry are centered on their ability to form predictable and robust networks through hydrogen bonding and π-π stacking interactions. The coordination of a metal ion to the thiourea and pyrimidine moieties influences the geometry and electronic properties of the ligand, which in turn dictates the nature of the resulting supramolecular assembly.

Hydrogen-Bonded Networks:

A primary application of these metal complexes in supramolecular chemistry is the formation of extensive hydrogen-bonded networks. The thiourea group provides both hydrogen bond donors (N-H) and acceptors (C=S), while the pyrimidine ring offers additional nitrogen atoms as hydrogen bond acceptors. The coordination to a metal can enhance the acidity of the N-H protons, leading to stronger and more directional hydrogen bonds.

Studies on similar pyrimidine and thiourea-containing molecules have shown a strong tendency to form well-defined hydrogen-bonding motifs. For instance, in the solid state, related thiourea derivatives form centrosymmetric dimers through N-H···S hydrogen bonds, which then extend into layered structures via other interactions. researchgate.netscispace.com The introduction of a metal complex can provide a scaffold to organize these hydrogen-bonding interactions in a more complex and pre-determined manner, leading to the formation of 1D chains, 2D sheets, or 3D frameworks. nih.gov

The table below summarizes typical hydrogen bond interactions observed in related thiourea and pyrimidine structures, which are expected to be influential in the supramolecular assemblies of this compound metal complexes.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Distance (D···A) in Å |

| N-H (thiourea) | H | S=C (thiourea) | Intermolecular | 3.3 - 3.5 |

| N-H (thiourea) | H | N (pyrimidine) | Inter- or Intramolecular | 2.8 - 3.1 |

| N-H (thiourea) | H | O (counter-ion/solvent) | Intermolecular | 2.7 - 3.0 |

| C-H (pyrimidine) | H | S=C (thiourea) | Intermolecular | 3.5 - 3.8 |

| C-H (pyrimidine) | H | N (pyrimidine) | Intermolecular | 3.2 - 3.5 |

π-π Stacking Interactions:

The aromatic pyrimidine ring in this compound and its metal complexes facilitates π-π stacking interactions, which are crucial in the stabilization of supramolecular architectures. These interactions typically occur between parallel or slightly offset pyrimidine rings of adjacent complex units. The centroid-to-centroid distance between stacked rings is a key parameter in determining the strength of the interaction.

In the crystal structures of related compounds, π-π stacking interactions are frequently observed, often in conjunction with hydrogen bonding, to build up the final three-dimensional structure. researchgate.netscispace.com The coordination to a metal center can influence the orientation of the pyrimidine rings, thereby fine-tuning the nature and extent of the π-π stacking. These interactions can lead to the formation of columnar or layered structures.

The following table outlines the key parameters used to characterize π-π stacking interactions in supramolecular assemblies.

| Interaction Parameter | Description | Typical Values |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.4 - 3.8 Å |

| Interplanar Angle | The angle between the planes of the two interacting aromatic rings. | 0 - 20° |

| Slippage | The offset between the centers of two parallel aromatic rings. | Varies |

The combination of metal coordination, hydrogen bonding, and π-π stacking in complexes of this compound provides a powerful toolkit for the rational design and synthesis of novel supramolecular materials with potentially interesting properties and applications in areas such as catalysis, sensing, and materials science. nih.govmdpi.com

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial Activity Evaluation and Mechanistic Insights

Thiourea (B124793) derivatives are recognized for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimycobacterial properties mdpi.commdpi.com. The presence of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, often contributes to the biological efficacy of these compounds nih.govekb.eg. The antimicrobial action is often associated with the ability of these molecules to interfere with essential microbial processes mdpi.com.

Antibacterial Spectrum and Efficacy

Derivatives combining pyrimidine and thiourea scaffolds have demonstrated notable antibacterial potential. Studies on various pyrimidine-linked acyl thiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria nih.gov. For example, certain novel derivatives exhibited significant zones of inhibition against Escherichia coli and Bacillus subtilis nih.gov.

The antibacterial activity of thiourea derivatives is often selective. One study on a thiourea derivative, designated TD4, showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 µg/mL mdpi.comnih.gov. However, it displayed no significant activity against Gram-negative bacteria, which was attributed to the protective outer membrane of these organisms mdpi.comnih.gov. The mechanism for TD4 was found to involve the disruption of the bacterial cell wall integrity and NAD+/NADH homeostasis mdpi.com.

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| Pyrimidine Acyl Thiourea | Escherichia coli | Zone of Inhibition | 8 mm (for compound 6d) | nih.gov |

| Pyrimidine Acyl Thiourea | Bacillus subtilis | Zone of Inhibition | 11 mm (for compound 6i) | nih.gov |

| Thiourea Derivative (TD4) | MRSA | MIC | 2–16 µg/mL | mdpi.com |

| Thiourea Derivative (TD4) | Gram-negative bacteria | MIC | >256 µg/mL | mdpi.comnih.gov |

Antifungal Spectrum and Efficacy

The antifungal properties of pyrimidine and thiourea derivatives are also well-documented. Several commercial fungicides, such as Pyrimethanil and Diflumetorim, are pyrimidine-based compounds, highlighting the potential of this scaffold in controlling plant fungal diseases nih.gov.

Studies on novel pyrimidine derivatives have demonstrated significant in vitro antifungal activity against various plant pathogens like Botrytis dothidea, Phomopsis sp., and Botrytis cinerea nih.gov. For instance, certain pyrimidine amide derivatives showed inhibition rates over 80% against B. dothidea, comparable to the commercial fungicide Pyrimethanil nih.gov. Some derivatives were even more effective than Pyrimethanil against Phomopsis sp., with EC₅₀ values as low as 10.5 µg/mL nih.gov. Thiourea derivatives and their metal complexes have also shown potent anti-yeast activity against various Candida species, including C. albicans, C. krusei, and C. glabrata mdpi.commdpi.com.

| Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |

| Pyrimidine Amide (5o) | Phomopsis sp. | EC₅₀ | 10.5 µg/mL | nih.gov |

| Pyrimidine Amide (5i) | Botrytis dothidea | Inhibition Rate at 50 µg/mL | 82.1% | nih.gov |

| Pyrimidine Amide (5n) | Botrytis dothidea | Inhibition Rate at 50 µg/mL | 84.1% | nih.gov |

| Thiourea Derivatives | Candida species | MIC | General potent activity | mdpi.commdpi.com |

Antiviral Activity Assessment

The antiviral potential of thiourea and pyrimidine derivatives has been explored against a range of viruses. Research has shown that certain thiourea derivatives can inhibit the replication of Human Immunodeficiency Virus (HIV) nih.gov. One study reported a compound that blocked HIV-1 and HIV-2 replication with IC₅₀ values of 54.9 µg/mL and 65.9 µg/mL, respectively nih.gov.

Other studies have focused on plant viruses, such as the Tobacco Mosaic Virus (TMV). Chiral thiourea derivatives containing an α-aminophosphonate moiety demonstrated moderate to good curative bioactivities against TMV, with some compounds achieving EC₅₀ values around 240 µg/mL, comparable to the commercial agent Ningnanmycin acs.orgnih.gov. The mechanism of action for some of these compounds involves inhibiting the polymerization of the TMV capsid protein nih.gov.

Antimycobacterial and Antitubercular Investigations

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has led to extensive research into novel chemical scaffolds, including pyrimidine and thiourea derivatives nih.gov. Several studies have highlighted the potential of these compounds as antitubercular agents ucl.ac.ukresearchgate.net.

Modified pyrimidine analogs are thought to interfere with nucleic acid biosynthesis in mycobacteria, a pathway that differs significantly from that in humans mdpi.com. Research on various pyrimidine derivatives has shown that they possess antimycobacterial activity, with some compounds demonstrating an inhibitory effect on M. tuberculosis growth comparable to the first-line drug isoniazid antibiotics-chemotherapy.ru. For instance, a pyrimidine analog with a long carbon chain at the C-5 position was found to inhibit M. tuberculosis growth by 99% at a concentration of 200 µg/mL mdpi.com. Thiourea derivatives have also shown promise, with some exhibiting significant activity against M. tuberculosis with MIC values as low as 3.13 µg/mL researchgate.net.

Anticancer and Antitumor Activity at Cellular Level

The pyrimidine scaffold is a key component of many anticancer drugs, and its combination with the thiourea moiety has yielded compounds with significant cytotoxic activity against various cancer cell lines ekb.egnih.gov.

Cell Line Specific Cytotoxicity Evaluation (e.g., HEPG2, MCF-7, HCT116 Cell Lines)

Numerous studies have evaluated the cytotoxic effects of pyrimidine-thiourea related structures against specific human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT116).

Sulphonyl thiourea derivatives containing pyrimidine rings have demonstrated cytotoxic activities against HepG2 and MCF-7 cell lines nih.gov. Similarly, various pyrimidine derivatives have shown potent cytotoxicity against all three cell lines ekb.eg. One study on 6-aryl-5-cyano-2-thiouracils identified a compound as a potent and selective agent against HCT116, HepG2, and MCF-7 cell lines when compared to the standard drug 5-fluorouracil ekb.eg. Another series of indolyl-pyrimidine hybrids also showed strong anticancer activity, with IC₅₀ values in the low micromolar range against these cell lines ekb.eg.

| Cell Line | Derivative Class | Activity Measurement (IC₅₀) | Result | Reference |

| HCT-116 | 6-Aryl-5-cyano-2-thiouracil (Cmpd 13) | Cytotoxicity | More potent than 5-fluorouracil | ekb.eg |

| HCT-116 | Indolyl-pyrimidine hybrid (Cmpd 60) | IC₅₀ | 6.6 µM | ekb.eg |

| MCF-7 | Indolyl-pyrimidine hybrid (Cmpd 60) | IC₅₀ | 5.1 µM | ekb.eg |

| MCF-7 | Thiazole-Thiourea Derivative (7a) | IC₅₀ | 10.17 ± 0.65 µM | nih.gov |

| HepG2 | Indolyl-pyrimidine hybrid (Cmpd 60) | IC₅₀ | 5.02 µM | ekb.eg |

| HepG2 | Sulphonyl Thiourea Derivative | Cytotoxicity | Active | nih.gov |

Mechanism of Cell Cycle Perturbation (e.g., G2/M Arrest)

The ability of pyrimidine-containing compounds to interfere with the normal progression of the cell cycle is a key area of investigation. Certain pyrimidine derivatives have demonstrated the capacity to halt cell division at specific checkpoints. For instance, a study focusing on a series of pyrimidine derivatives featuring aryl urea moieties revealed that the most potent compound instigated a cell cycle arrest at the G2/M phase in SW480 cancer cells researchgate.netnih.gov.

Conversely, other related thiourea derivatives have shown different effects. A study on novel N-acyl thiourea derivatives incorporating heterocyclic rings, such as a 6-methylpyridine moiety, indicated an induction of cell cycle arrest at the G0/G1 phase in HCT-8 cells. Notably, some of these compounds led to a marginal decrease in the population of cells within the G2/M phase mdpi.com. In the context of plant biology, treatment of Arabidopsis thaliana seedlings with hydrogen cyanamide resulted in a progressive accumulation of cells in the G2/M phase, highlighting a similar pathway of cell cycle disruption across different biological systems mdpi.com.

Induction of Apoptosis Pathways

The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Research suggests that pyrimidine and thiourea derivatives possess the capability to trigger this process in cancerous cells. A novel series of pyrimidine derivatives bearing aryl urea moieties were effective in inducing apoptosis in the SW480 cancer cell line researchgate.netnih.gov. Detailed mechanistic investigations of a lead compound from this series revealed that it promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. A corresponding loss of mitochondrial membrane potential was also observed, further substantiating the activation of the intrinsic apoptotic pathway researchgate.netnih.gov.

In a similar vein, a study on sulphonyl thiourea derivatives that contain 4,6-diarylpyrimidine rings demonstrated their ability to induce both early and late-stage apoptosis in cancer cells nih.gov. Furthermore, an investigation into 1,3-disubstituted thiourea derivatives highlighted their significant pro-apoptotic capabilities, with one particular compound inducing late-stage apoptosis in as high as 95–99% of colon cancer cells nih.gov.

Regulation of Cell Cycle and Apoptosis-Related Protein Expression

The anticancer effects of pyrimidine thiourea derivatives are closely tied to their influence on the expression levels of key proteins that govern the cell cycle and apoptosis. In a notable study on pyrimidine derivatives with aryl urea moieties, the primary compound was observed to modulate the expression of several critical proteins in SW480 cells. Specifically, it led to an upregulation of the pro-apoptotic protein Bax, the signaling molecule Ikb-α, and the apoptosis marker cleaved PARP. Concurrently, it caused a downregulation of the anti-apoptotic protein Bcl-2 researchgate.netnih.gov. The observed increase in Bax and cleaved PARP levels is a strong indicator of the activation of the intrinsic pathway of apoptosis.

Table 1: Regulation of Apoptosis-Related Proteins by Pyrimidine Derivatives

| Compound Class | Cell Line | Upregulated Proteins | Downregulated Proteins |

|---|

Inhibition of Protein Kinases (e.g., BRAF (V600E) Protein Kinase)

While direct evidence specifically implicating N-(4-methylpyrimidin-2-yl)thiourea as an inhibitor of the BRAF (V600E) protein kinase is not extensively documented, the broader classes of pyrimidine and thiourea-containing compounds have been a focus of research for their kinase inhibitory potential. The BRAF V600E mutation is a significant driver in several cancers, making it a prime target for therapeutic intervention.

Researchers have designed and synthesized series of pyrimidine-based compounds intended to act as Pan-Raf inhibitors, which are capable of targeting multiple isoforms of the Raf kinase, including the V600E mutant of BRAF rsc.org. Moreover, various other heterocyclic compounds that incorporate either pyrimidine or thiourea scaffolds have been explored as potential inhibitors of BRAF nih.govmdpi.comresearchgate.net. These studies collectively suggest that the pyrimidine and thiourea structural motifs can serve as valuable pharmacophores in the development of novel kinase inhibitors.

Subcellular Localization Studies (e.g., Cytoplasmic Accumulation)

Information regarding the specific subcellular localization of this compound is not available in the currently reviewed scientific literature.

Phytotoxic Activity Assessment

Effects on Plant Growth Parameters

Investigations into the phytotoxic effects of pyrimidine thiourea derivatives have revealed their potential as herbicidal agents. A study on a series of substituted N-benzoyl-N'-pyrimidin-2-yl thioureas demonstrated notable herbicidal activity against Brassica napus L., with chlorinated derivatives showing particular promise nih.gov.

Table 2: Phytotoxic Effects of Pyrimidin-2-yl Thiourea Derivatives

| Compound Class | Plant Species | Observed Effect |

|---|

Inhibition of Root Elongation

The herbicidal potential of this compound and its derivatives has been evaluated through their impact on the root elongation of various plant species. Research into a series of novel thiourea compounds containing aromatic-substituted pyrimidines has demonstrated significant inhibitory effects on root growth, a key indicator of herbicidal activity.

One notable study investigated the effects of these compounds on the root growth of Brassica napus L. (rapeseed). Among the synthesized derivatives, a specific compound, N-(4-chloro-6-methoxypyrimidin-2-yl)-N'-(4-methylbenzoyl)thiourea, demonstrated a potent inhibitory effect. At a concentration of 100 mg L-1, this compound resulted in an 81.5% inhibition of root growth in Brassica napus L. nih.gov. This significant reduction in root elongation highlights the compound's potential as a growth inhibitor.

The inhibitory activity is believed to be linked to the disruption of essential biological processes within the plant, such as amino acid synthesis. Further investigation into the mechanism of action suggests that these thiourea derivatives may act as inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids nih.gov.

The following table summarizes the reported inhibitory activity on root elongation for a key derivative of this compound.

| Compound | Target Species | Concentration (mg L⁻¹) | Root Growth Inhibition (%) |

| N-(4-chloro-6-methoxypyrimidin-2-yl)-N'-(4-methylbenzoyl)thiourea | Brassica napus L. | 100 | 81.5 |

These findings are part of a broader effort to develop new herbicidal agents by modifying the structure of lead compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to model the root growth inhibition and to design more effective and environmentally safer herbicides based on the N-benzoyl-N'-pyrimidin-2-yl thiourea scaffold.

Applications in Chemical Sensing and Materials Science

Chemodosimeter Design for Metal Ion Sensing (e.g., Mercury Ion Detection)

Chemodosimeters are sensor molecules that undergo an irreversible chemical reaction with a specific analyte, resulting in a detectable signal. The thiourea (B124793) group is a particularly effective functional unit for designing chemodosimeters for heavy metal ions like mercury (Hg²⁺). Thiourea derivatives are known to have a strong affinity for soft metal ions.

The sensing mechanism typically involves a mercury-promoted desulfurization reaction of the thiourea group. In this process, the sulfur atom is removed by the mercury ion, which leads to the formation of a new cyclic product. This transformation causes a distinct change in the molecule's electronic properties, which can be observed as a change in color (colorimetric) or the emission of light (fluorometric). For instance, a colorless thiourea-based compound might turn pink or exhibit strong fluorescence upon reacting with Hg²⁺.

While specific studies detailing N-(4-methylpyrimidin-2-yl)thiourea as a mercury chemodosimeter are not prominent, its structure contains the essential thiourea moiety. The pyrimidine (B1678525) ring attached to the thiourea could influence the sensitivity and selectivity of the sensor. Researchers have successfully used other thiourea derivatives for the detection of mercury, demonstrating the viability of this approach. The nitrogen atoms within the pyrimidine ring could also play a secondary role in coordinating with the metal ion, potentially enhancing the selectivity of the sensor for mercury over other competing metal ions.

Chromoionophore Development for Anion Recognition

A chromoionophore is a compound that changes color upon binding with an ion. The thiourea group is an excellent hydrogen-bond donor, making it highly suitable for the recognition of anions. nih.govnih.gov The two N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with anions such as fluoride, acetate, and phosphate. rsc.org

In the design of a chromoionophore, the thiourea group acts as the "recognition site" that binds the anion. This binding event must then be translated into a visible signal. This is achieved by electronically coupling the thiourea group to a "signaling unit," which is typically a chromophore (a part of the molecule responsible for its color). In this compound, the 4-methylpyrimidine (B18481) part of the molecule can act as or be part of the signaling unit.

When an anion binds to the thiourea N-H protons, the electron density within the molecule is perturbed. This change in electron distribution alters the energy levels of the chromophore, leading to a shift in its absorption of light and, consequently, a change in color that can be observed with the naked eye or measured with a spectrophotometer. nih.gov The acidity of the N-H protons and the binding affinity for different anions can be fine-tuned by modifying the substituents on the aromatic or heterocyclic ring attached to the thiourea. nih.govrsc.org Therefore, this compound serves as a promising scaffold for the development of new chromoionophores for anion detection.

Integration into Thin Film Chemical Sensors (e.g., Quartz Crystal Microbalance Technique for Gas Sensing)

The integration of sensing molecules into thin films on transducer surfaces is a cornerstone of modern chemical sensor technology. The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can detect minute changes in mass on its surface, making it ideal for detecting the adsorption of gas molecules.

Research has been conducted on a closely related derivative, N-(4-methylpyrimidine-2-yl)methacrylamide (N-MPMA), to create a chemical sensor for various organic vapors using the Langmuir-Blodgett (LB) technique to form a highly ordered thin film on a QCM electrode. nih.govresearchgate.net The LB method allows for the precise deposition of molecular monolayers, creating a well-defined and stable sensing surface. nih.gov

In these studies, the N-MPMA monomer was spread on a water surface and compressed into a stable monolayer, which was then transferred onto the quartz crystal of the QCM. nih.gov The resulting sensor was exposed to different organic vapors at room temperature, and the change in the crystal's resonant frequency was measured. An increase in mass due to the adsorption of vapor molecules onto the film causes a decrease in the frequency, which is proportional to the amount of adsorbed mass.

The N-MPMA based QCM sensor demonstrated a notable response to several volatile organic compounds (VOCs), with the highest sensitivity observed for chloroform. nih.govresearchgate.net The interaction between the gas molecules and the thin film is based on non-covalent interactions, such as hydrogen bonding and dipole-dipole forces, which are reversible, allowing the sensor to be used multiple times. The results highlight the potential of pyrimidine-based compounds for fabricating sensitive and selective gas sensors.

| Parameter | Value/Observation |

|---|---|

| Sensing Material | N-(4-methylpyrimidine-2-yl)methacrylamide (N-MPMA) |

| Deposition Technique | Langmuir-Blodgett (LB) Thin Film |

| Transducer | Quartz Crystal Microbalance (QCM) |

| Surface Pressure for Film Transfer | 14 mN/m |

| Frequency Shift per Bilayer | 12.5 Hz |

| Calculated Mass of Bilayer | 228.72 ng |

| Target Analytes (Vapors) | Chloroform |

| Dichloromethane | |

| Benzene | |

| Toluene | |

| Best Performing Analyte | Chloroform (showed the largest frequency shifts) |

Future Directions and Emerging Research Perspectives

Elucidation of Underexplored Bioactivity Mechanisms

While initial research has identified the potential of N-(4-methylpyrimidin-2-yl)thiourea derivatives in agriculture, particularly as herbicides, the full spectrum of their biological interactions remains largely uncharted. A significant body of research has focused on the herbicidal activity of related compounds, such as N-(4-Methylpyrimidin-2-yl)-N′-2-(nitrophenylsulfonyl)urea, which has been shown to inhibit acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants. researchgate.net The inhibition constant (Ki) for this derivative against yeast AHAS was determined to be (2.48±0.35) × 10⁻⁷ mol/L, indicating a potent inhibitory effect. researchgate.net Molecular docking studies have further supported this mechanism, showing that the compound binds to the active site of AHAS in a manner similar to other sulfonylurea herbicides. researchgate.net

However, the bioactivity of the core this compound structure and its other analogues is likely not limited to this single mode of action. Recent studies on other thiourea (B124793) derivatives suggest a variety of potential mechanisms that warrant further investigation for this specific class of compounds. For instance, certain thiourea derivatives have been found to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the crucial NAD+/NADH homeostasis within the bacterial cell. nih.govresearchgate.net This disruption of cellular energy balance presents a promising and relatively unexplored mechanism for combating antibiotic-resistant bacteria.

Furthermore, pyrimidine-linked acylthiourea derivatives have recently been identified as inhibitors of enzymes such as α-amylase and proteinase K. nih.gov This opens up a new avenue of research into the potential of this compound analogues as therapeutic agents for metabolic disorders or as tools in proteomics research. The ability of these compounds to interact with and inhibit a diverse range of enzymes suggests that a comprehensive screening against various enzyme families could uncover novel and therapeutically relevant bioactivities.

Rational Design of Novel Derivatives with Enhanced Efficacy and Selectivity

The development of new derivatives of this compound with improved biological activity and selectivity is a key area of ongoing research. By systematically modifying the chemical structure of the parent compound, researchers can fine-tune its properties to target specific biological pathways or organisms. This approach, known as rational drug design, relies on understanding the structure-activity relationships (SAR) of a class of compounds.

One promising strategy involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. For example, the incorporation of a sulphonyl group has been shown to yield compounds with dual inhibitory activity against carbonic anhydrases (CAs) and significant cytotoxic effects against various cancer cell lines. rsc.orgnih.gov This highlights the potential of these derivatives as anticancer agents.

Another approach focuses on modifying the substituents on the pyrimidine (B1678525) and thiourea moieties to enhance interactions with specific biological targets. For instance, in the development of pyrimidine-linked acyl thiourea derivatives as enzyme inhibitors, the nature of the substituents on the phenyl rings was found to significantly influence the inhibitory potency. nih.gov Similarly, studies on thiourea-azetidine hybrids have demonstrated that specific substitutions can lead to potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in the rational design process. QSAR studies on N-benzoyl-N'-pyrimidin-2-yl thioureas have successfully created models to predict their herbicidal activity, guiding the synthesis of more effective and environmentally safer compounds. nih.gov Molecular docking simulations, as used in the study of carbonic anhydrase inhibitors, help to visualize how these derivatives bind to the active site of an enzyme, providing insights for further structural modifications to improve binding affinity and selectivity. rsc.orgnih.gov

The synthesis of chiral dipeptide thioureas containing an α-aminophosphonate moiety represents another innovative approach, leading to the development of compounds with notable anti-proliferation activities against human cancer cell lines. nih.gov

Exploration of New Application Domains for this compound and its Analogues

Beyond the established applications in agriculture, the unique chemical properties of this compound and its derivatives make them promising candidates for a variety of other fields. The demonstrated anticancer and antimicrobial activities, for instance, open up significant opportunities in medicinal chemistry and drug discovery.

The finding that sulphonyl thiourea derivatives containing a pyrimidine ring can act as dual inhibitors of carbonic anhydrases and exhibit cytotoxicity against cancer cells suggests their potential as novel anticancer agents. rsc.orgnih.gov Several human carbonic anhydrase isoforms are overexpressed in various tumors, making them attractive targets for cancer therapy. Further research in this area could lead to the development of selective and potent CA inhibitors based on the this compound scaffold.

In the realm of infectious diseases, the antibacterial activity of thiourea derivatives against drug-resistant pathogens like MRSA is of particular interest. nih.govresearchgate.net The development of new antibacterial agents with novel mechanisms of action is a critical global health priority. The ability of these compounds to disrupt fundamental bacterial processes, such as NAD+/NADH homeostasis, makes them attractive leads for the development of new antibiotics. nih.gov Furthermore, some thiourea derivatives have shown potential as antiviral agents, including activity against HIV. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methylpyrimidin-2-yl)thiourea derivatives?

A common approach involves reacting 4-methylpyrimidin-2-amine with isothiocyanates in a polar aprotic solvent (e.g., dry acetone) under reflux conditions. For example, analogous thiourea syntheses utilize dropwise addition of acyl chlorides to ammonium thiocyanate suspensions, followed by purification via recrystallization from solvents like DMF or ethanol . Monitoring reaction progress with TLC and characterizing intermediates via -NMR ensures regioselectivity and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- - and -NMR : To confirm hydrogen bonding and tautomeric forms (e.g., thione-thiol equilibrium) .

- FT-IR : Identification of thioureide C=S stretching vibrations (~1250–1350 cm) and N–H absorptions (~3200 cm) .

- LC-MS : For molecular ion ([M+H]) validation and fragmentation pattern analysis.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Q. How are crystallographic data utilized to resolve structural ambiguities in thiourea derivatives?

Q. How can structure-based design optimize this compound derivatives for HIV-1 reverse transcriptase inhibition?

Rational modifications include introducing hydrophobic groups (e.g., piperidinyl or bromopyridyl moieties) to enhance binding to the enzyme's allosteric pocket. Biochemical assays (e.g., determination via RT inhibition assays) validate potency, while molecular docking (e.g., AutoDock Vina) predicts ligand-receptor interactions. Derivatives like N-[2-(1-piperidinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea show sub-micromolar activity, attributed to favorable van der Waals contacts and hydrogen bonding with residues like Lys101 and Tyr181 .

Q. What computational approaches support mechanistic studies of thiourea-metal complex kinetics?

Density functional theory (DFT) calculates transition states and activation energies for ligand substitution reactions (e.g., Pd(II) complexes with thiourea nucleophiles). Comparing experimental rate constants (pseudo-first-order kinetics) with computed Gibbs free energy profiles (ΔG) elucidates reaction pathways. For instance, N,N'-dimethylthiourea (Dmtu) exhibits faster substitution due to reduced steric hindrance versus tetramethyl derivatives .

Q. How do intermolecular interactions in this compound derivatives influence biological activity?

Crystal packing interactions (e.g., C–H···π and N–H···S bonds) enhance solubility and bioavailability. In anticancer studies, derivatives like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide show cytotoxicity comparable to doxorubicin, attributed to intercalation with DNA or topoisomerase inhibition. SAR studies reveal that electron-withdrawing substituents (e.g., nitro groups) improve activity by modulating redox potential .

Q. What experimental strategies address contradictions in biological activity data for thiourea analogs?

Cross-validation using orthogonal assays (e.g., MTT for cytotoxicity, enzymatic inhibition for mechanism) reduces false positives. For example, discrepancies in antifungal activity may arise from differential membrane permeability, resolved by logP measurements (HPLC) and molecular weight adjustments. Meta-analyses of CSD (Cambridge Structural Database) entries further correlate bioactivity with crystallographic parameters like planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.